Benzyl beta-lactoside
Overview
Description
Benzyl beta-lactoside is a chemical compound that belongs to the class of glycosides. It is composed of a benzyl group attached to a beta-lactose molecule. This compound is significant in the field of glycobiology, where it is used to study the structure, synthesis, and biological functions of sugars.
Scientific Research Applications
Benzyl beta-lactoside has a wide range of applications in scientific research, including:
Chemistry: It is used as a key intermediate in the synthesis of oligosaccharide components of glycosphingolipids.
Biology: It is used to study the structure and function of glycoproteins and other glycoconjugates.
Industry: It is used in the production of various biochemical reagents and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzyl beta-lactoside typically involves the regioselective alkylation of this compound and its derivatives. One common method includes the stannylation process, where this compound is used as the starting material. The regioselective synthesis of derivatives such as benzyl 3’-O-methyl-, 3’-O-benzyl-, and 3’-O-p-methoxybenzyl-beta-lactoside can be achieved using this procedure .
Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and characterization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl beta-lactoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound derivatives with additional oxygen-containing functional groups.
Mechanism of Action
The mechanism of action of benzyl beta-lactoside involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in glycosylation processes, affecting the synthesis and function of glycoproteins and other glycoconjugates. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzyl beta-D-lactoside heptaacetate: This compound is used in glycobiology research and has similar structural features to benzyl beta-lactoside.
Benzyl 2,3,6,2’,6’-penta-O-benzyl-beta-D-lactoside: This compound is a key intermediate for the chemical synthesis of oligosaccharide components of glycosphingolipids.
Uniqueness: this compound is unique due to its specific structure and functional properties, which make it a valuable tool in the study of glycosylation processes and the synthesis of complex glycoconjugates. Its ability to undergo regioselective alkylation and other chemical modifications further enhances its versatility in scientific research.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-BAGUKLQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside in carbohydrate chemistry?
A1: Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside serves as a valuable building block in synthesizing complex carbohydrates. Its significance lies in its use as a glycosyl acceptor, specifically for chain extension at the O-4' position. [] This allows researchers to create diverse oligosaccharides and glycoconjugates, which are crucial for understanding biological processes and developing new therapeutics.
Q2: What does the research paper reveal about the preparation and application of this compound?
A2: The research paper focuses on developing an efficient method for preparing Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside. [] While the abstract doesn't delve into specific details, it highlights the compound's role as a glycosyl acceptor, particularly for extending carbohydrate chains at the O-4' position. This suggests the research likely explores reaction conditions, yields, and potentially the stereoselectivity of the glycosylation reaction using this building block.
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